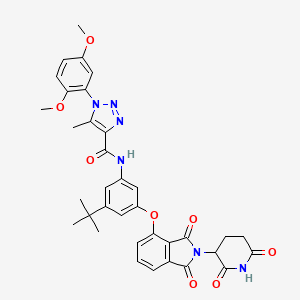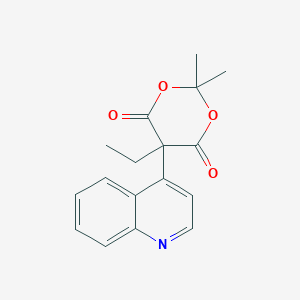
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol . This compound is known for its unique structure, which includes a quinoline moiety fused with a dioxane ring. It has a density of 1.209 g/cm³ and a boiling point of 543.4°C at 760 mmHg .
Vorbereitungsmethoden
The synthesis of 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione involves several steps. One common method includes the cyclization of β-keto ester dianions or the cyclization of Meldrum’s acid derivatives . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and reagents like dimethylhydrazine and maleimides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Knoevenagel condensation reaction between aldehydes and Meldrum’s acid is accelerated in ionic liquids .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of related heterocycles . In biology and medicine, derivatives of this compound have shown potential as antimicrobial agents . Additionally, it has applications in the pharmaceutical industry due to its unique structure and reactivity .
Wirkmechanismus
The mechanism of action of 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact pathways involved may vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione can be compared with other similar compounds such as 2-Hydroxyquinoline and 4-Hydroxyquinoline . These compounds share a quinoline core but differ in their substituents and overall structure. The unique dioxane ring in this compound distinguishes it from these similar compounds and contributes to its unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
65162-02-9 |
|---|---|
Molekularformel |
C17H17NO4 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
5-ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H17NO4/c1-4-17(14(19)21-16(2,3)22-15(17)20)12-9-10-18-13-8-6-5-7-11(12)13/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
FCVPVXUIZKJYKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)OC(OC1=O)(C)C)C2=CC=NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


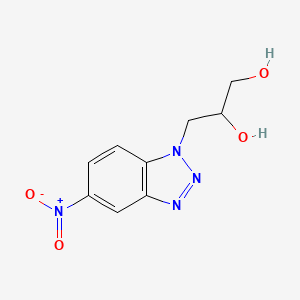
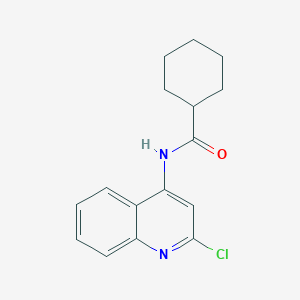
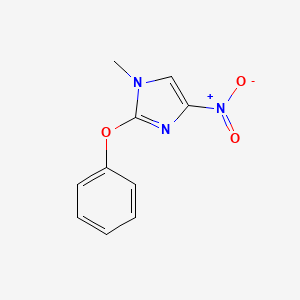
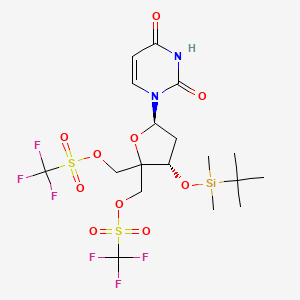

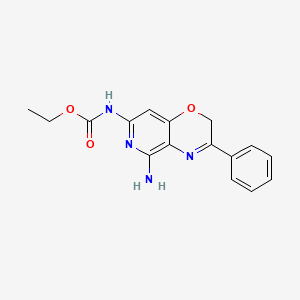
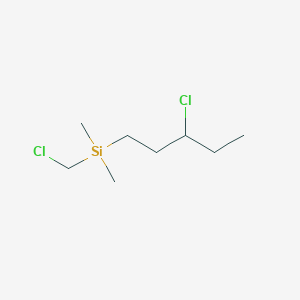
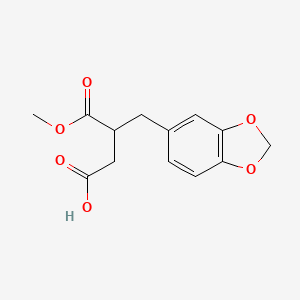
![(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine](/img/structure/B14013976.png)
![methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate](/img/structure/B14013982.png)
![Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14013985.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)
